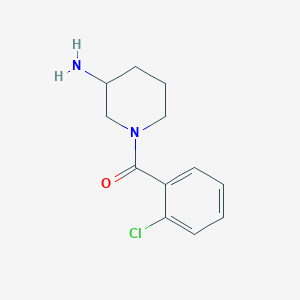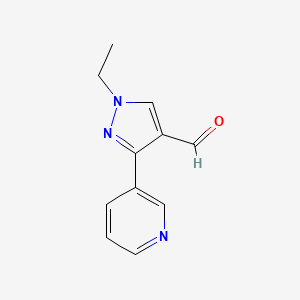
3-Aminothiétane 1,1-dioxyde
Vue d'ensemble
Description
3-Aminothietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C3H7NO2S and a molecular weight of 121.16 g/mol . This compound is characterized by a four-membered ring structure containing sulfur and nitrogen atoms, making it a unique and valuable compound in various fields of scientific research.
Applications De Recherche Scientifique
3-Aminothietane 1,1-dioxide has a wide range of applications in scientific research, including:
Méthodes De Préparation
The synthesis of 3-Aminothietane 1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the resulting products . This method is regioselective and proceeds under kinetic control, ensuring the retention of configuration during the addition process. The reaction conditions often include the use of sodium methoxide (MeONa) at 20°C for an extended period (e.g., 60 days) to achieve the desired product .
the synthetic potential of thietane derivatives, including 3-Aminothietane 1,1-dioxide, is significant, as they can be used to construct difficult-to-obtain heterocyclic systems .
Analyse Des Réactions Chimiques
3-Aminothietane 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Mécanisme D'action
The mechanism of action of 3-Aminothietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur and nitrogen atoms can form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity. Additionally, the compound’s ring structure allows it to fit into specific binding pockets, enhancing its specificity and potency .
Comparaison Avec Des Composés Similaires
3-Aminothietane 1,1-dioxide can be compared with other sulfur-containing heterocycles, such as thiiranes and thiophenes. While thiiranes are three-membered rings containing sulfur, thiophenes are five-membered rings with sulfur. The unique four-membered ring structure of 3-Aminothietane 1,1-dioxide provides distinct chemical and biological properties, making it valuable for specific applications .
Similar compounds include:
Thiirane: A three-membered sulfur-containing ring.
Thiophene: A five-membered sulfur-containing ring.
Thietane: A four-membered sulfur-containing ring without the amino group.
Propriétés
IUPAC Name |
1,1-dioxothietan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJSNPPGRBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Thiophen-3-yl)methyl]piperidin-3-amine](/img/structure/B1465738.png)
![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)

![(Butan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1465742.png)





amine](/img/structure/B1465753.png)



